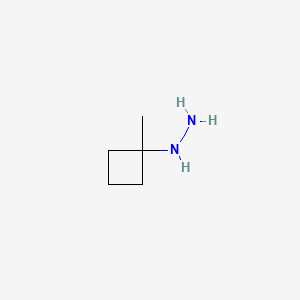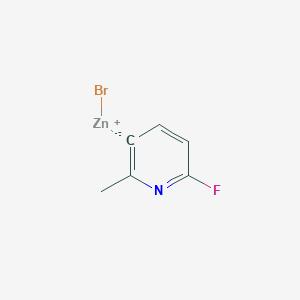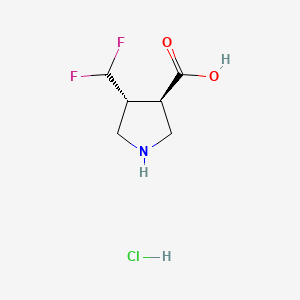
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid functional group attached to a pyrrolidine ring. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves multi-step organic synthesis. The starting materials and reagents used in the synthesis can vary, but common steps include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the difluoromethyl group via fluorination reactions.
- Addition of the carboxylic acid group through carboxylation reactions.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxyl derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with molecular targets and pathways. This could include binding to specific enzymes or receptors, altering metabolic pathways, or affecting cellular processes. The exact mechanism would depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3r,4r)-4-(Methyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3r,4r)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3r,4r)-4-(Chloromethyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C6H10ClF2NO2 |
|---|---|
Poids moléculaire |
201.60 g/mol |
Nom IUPAC |
(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-5(8)3-1-9-2-4(3)6(10)11;/h3-5,9H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1 |
Clé InChI |
YFIVLRPVPXWLGG-MMALYQPHSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1)C(=O)O)C(F)F.Cl |
SMILES canonique |
C1C(C(CN1)C(=O)O)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


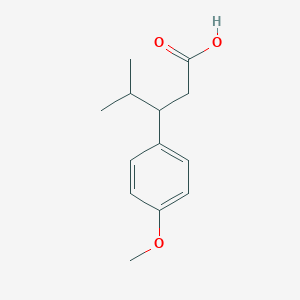
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
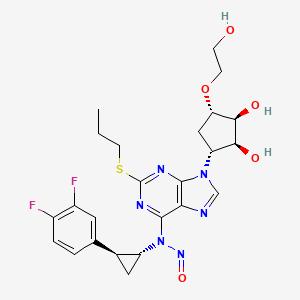
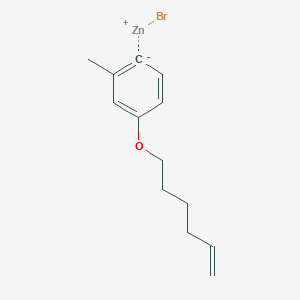
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
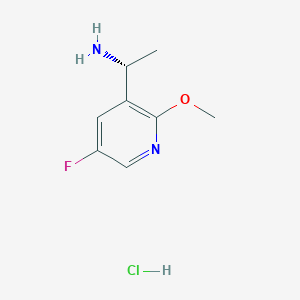
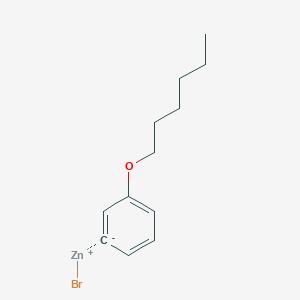

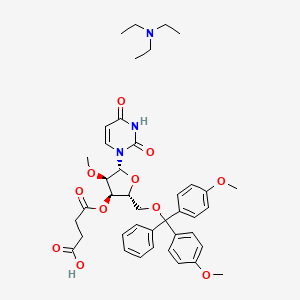
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
